1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[5-(tricyclo[3311~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The compound, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea, is a derivative of adamantane, which has been associated with antimicrobial and anti-inflammatory activities . The primary targets of this compound are likely to be similar to those of other adamantane derivatives, which include various enzymes and receptors involved in inflammation and microbial growth .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes or receptors, thereby inhibiting their function . This results in a decrease in the production of chemical mediators that cause inflammation and microbial growth .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which plays a crucial role in inflammation . By inhibiting the action of cyclooxygenase and lipoxygenase, enzymes involved in the metabolism of arachidonic acid, the compound reduces the production of pro-inflammatory mediators .
Pharmacokinetics
Like other adamantane derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of pro-inflammatory mediators, leading to a decrease in inflammation and microbial growth . This results in relief from symptoms associated with conditions such as arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Tricyclo[3.3.1.1~3,7~]dec-1-yl Group: This step involves the introduction of the tricyclo[3.3.1.1~3,7~]dec-1-yl moiety through nucleophilic substitution or other suitable reactions.
Coupling with 2-Methoxyphenyl Isocyanate: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[5-(tricyclo[331
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for such applications.
Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-[5-(cyclohexyl)-1,3,4-thiadiazol-2-yl]urea: A similar compound with a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]dec-1-yl group.
1-(2-Methoxyphenyl)-3-[5-(phenyl)-1,3,4-thiadiazol-2-yl]urea: A similar compound with a phenyl group instead of the tricyclo[3.3.1.1~3,7~]dec-1-yl group.
Uniqueness
The uniqueness of 1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea lies in its structural features, particularly the presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group. This unique moiety may impart specific biological or chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-26-16-5-3-2-4-15(16)21-18(25)22-19-24-23-17(27-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDQTCAVDSHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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